Cas no 2137809-04-0 (1H-1,2,3-Triazole-4-carboxylic acid, 1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-, rel-)
![1H-1,2,3-Triazole-4-carboxylic acid, 1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-, rel- structure](https://www.kuujia.com/scimg/cas/2137809-04-0x500.png)
1H-1,2,3-Triazole-4-carboxylic acid, 1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-, rel- Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-, rel-
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- Inchi: 1S/C9H14N4O2/c1-5-8(9(14)15)11-12-13(5)7-3-2-6(10)4-7/h6-7H,2-4,10H2,1H3,(H,14,15)/t6-,7+/m0/s1
- InChI Key: YYGANFJRFBMFPH-NKWVEPMBSA-N
- SMILES: N1([C@@H]2CC[C@H](N)C2)C(C)=C(C(O)=O)N=N1
1H-1,2,3-Triazole-4-carboxylic acid, 1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-, rel- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-695746-5.0g |
rac-1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2137809-04-0 | 95.0% | 5.0g |
$3770.0 | 2025-03-12 | |
Enamine | EN300-695746-10.0g |
rac-1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2137809-04-0 | 95.0% | 10.0g |
$5590.0 | 2025-03-12 | |
Enamine | EN300-695746-0.05g |
rac-1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2137809-04-0 | 95.0% | 0.05g |
$1091.0 | 2025-03-12 | |
Enamine | EN300-695746-0.1g |
rac-1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2137809-04-0 | 95.0% | 0.1g |
$1144.0 | 2025-03-12 | |
Enamine | EN300-695746-1.0g |
rac-1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2137809-04-0 | 95.0% | 1.0g |
$1299.0 | 2025-03-12 | |
Enamine | EN300-695746-2.5g |
rac-1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2137809-04-0 | 95.0% | 2.5g |
$2548.0 | 2025-03-12 | |
Enamine | EN300-695746-0.25g |
rac-1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2137809-04-0 | 95.0% | 0.25g |
$1196.0 | 2025-03-12 | |
Enamine | EN300-695746-0.5g |
rac-1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2137809-04-0 | 95.0% | 0.5g |
$1247.0 | 2025-03-12 |
1H-1,2,3-Triazole-4-carboxylic acid, 1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-, rel- Related Literature
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
Additional information on 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(1R,3S)-3-aminocyclopentyl]-5-methyl-, rel-
Chemical Compound CAS No. 2137809-04-0: 1H-1,2,3-Triazole-4-carboxylic Acid, 1-[(1R,3S)-3-Aminocyclopentyl]-5-Methyl-, Rel
The compound with CAS No. 2137809-04-0, known as 1H-1,2,3-Triazole-4-carboxylic acid, is a significant molecule in the field of organic chemistry. Its full name is 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(1R,3S)-3-Aminocyclopentyl]-5-Methyl-, rel, which highlights its structural complexity and functional groups. This compound has garnered attention due to its potential applications in drug discovery and material science.
The structure of this compound features a triazole ring, a five-membered aromatic heterocycle containing three nitrogen atoms. The triazole ring is attached to a carboxylic acid group at the 4-position and a substituted cyclopentane group at the 1-position. The cyclopentane group is further substituted with an amino group at the (1R,3S) configuration and a methyl group at the 5-position. This stereochemistry plays a crucial role in determining the compound's properties and reactivity.
Recent studies have focused on the synthesis and characterization of this compound. Researchers have developed efficient methods to synthesize rel-(1R,3S)-configured derivatives using asymmetric catalysis and stereocontrolled reactions. These methods have significantly improved the yield and purity of the compound, making it more accessible for further research.
In terms of applications, rel-(1R,3S)-configured triazoles have shown promise in medicinal chemistry as potential inhibitors of various enzymes and receptors. For instance, recent findings suggest that this compound may act as a selective inhibitor of kinase enzymes involved in cancer cell proliferation. Such discoveries highlight its potential as a lead compound for drug development.
Moreover, the carboxylic acid functionality of this compound allows for further chemical modifications. Researchers have explored its use as a building block for constructing larger molecular frameworks through coupling reactions and peptide synthesis. These studies underscore its versatility in organic synthesis.
From an environmental perspective, the biodegradability and toxicity of CAS No. 2137809-04-0 have been evaluated in recent toxicity studies. Results indicate that under controlled conditions, the compound exhibits low toxicity to aquatic organisms and is biodegradable under aerobic conditions. These findings are crucial for assessing its environmental impact and ensuring safe handling during industrial processes.
In conclusion, CAS No. 2137809-04-0 represents a valuable molecule with diverse applications in organic chemistry and drug discovery. Its unique structure and stereochemistry make it an attractive candidate for further research and development in various fields.
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